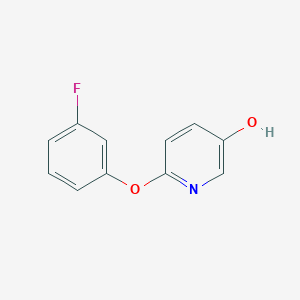
6-(3-Fluorophenoxy)pyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluorophenoxy)pyridin-3-OL is an organic compound that belongs to the pyridine family. It has a molecular formula of C11H8FNO2 and a molecular weight of 205.188 .
Molecular Structure Analysis
The molecular structure of 6-(3-Fluorophenoxy)pyridin-3-OL can be represented by the InChI code 1S/C11H8FNO2/c12-8-2-1-3-10(6-8)15-11-5-4-9(14)7-13-11/h1-7,14H . This compound likely exhibits interesting physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
6-(3-Fluorophenoxy)pyridin-3-OL is a compound that participates in various synthetic pathways for producing novel chemical structures with potential biological and material applications. Studies have explored its roles in the synthesis of pyridin-3-ols and derivatives, offering insights into their formation mechanisms, structural characterization, and applications in different fields, including materials science and catalysis.
Formation Mechanisms and Derivatives : The formation of 6-(hydroxymethyl)pyridin-3-ol derivatives through ring expansion and other synthetic routes provides a pathway for creating pyridin-3-ols in food and possibly other organic matrices. This process involves thermal heating and the presence of ammonia or ammonia-producing compounds, highlighting a route for the formation of these compounds in various environments (Hidalgo, Lavado-Tena, & Zamora, 2020).
Structural Characterization : Detailed structural studies through methods like X-ray diffraction offer insights into the molecular geometry of derivatives, enabling the exploration of their potential applications in various fields. Such studies help in understanding the molecular basis of the reactivity and properties of these compounds (Wu, Tang, Huang, & Shen, 2012).
Potential Applications in Material Science
The synthesis and characterization of compounds derived from 6-(3-Fluorophenoxy)pyridin-3-OL have shown promise in the development of new materials with unique optical, electrical, and fluorescence properties.
- Optical and Electrical Properties : Studies have demonstrated that derivatives of 6-(3-Fluorophenoxy)pyridin-3-OL exhibit significant optical and electrical properties, making them candidates for electronic, opto-electronic, and photovoltaic applications. Their high thermal stabilities also suggest potential use in aerospace applications (Kaya, Yıldırım, & Avci, 2010).
Catalysis and Chemical Sensing
The versatility of 6-(3-Fluorophenoxy)pyridin-3-OL derivatives extends to catalysis and sensing, demonstrating the broad applicability of these compounds in scientific research.
Catalytic Activity : Certain derivatives have been evaluated for their catalytic activities, showing efficiency in reactions such as the transfer hydrogenation of various ketones under mild conditions. This suggests their potential role as catalysts in organic synthesis and industrial processes (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).
Fluorescent Sensing : The development of fluorescent probes based on pyridine-pyridone scaffolds for detecting metal ions like Zn2+ indicates the use of these compounds in environmental monitoring and biological applications. The ability to switch fluorescence on/off with metal ion binding offers a tool for sensitive detection in various contexts (Hagimori, Mizuyama, Yamaguchi, Saji, & Tominaga, 2011).
Eigenschaften
IUPAC Name |
6-(3-fluorophenoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-2-1-3-10(6-8)15-11-5-4-9(14)7-13-11/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNOGOALYVWAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluorophenoxy)pyridin-3-OL | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

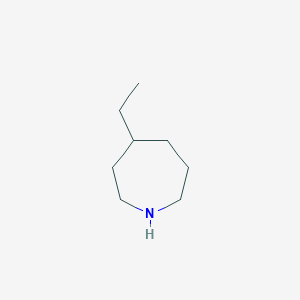
![N-(4-methylbenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512420.png)
![6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2512421.png)

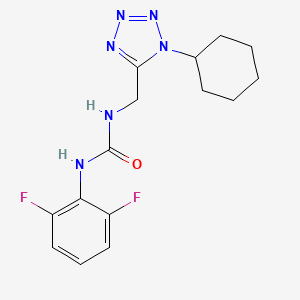
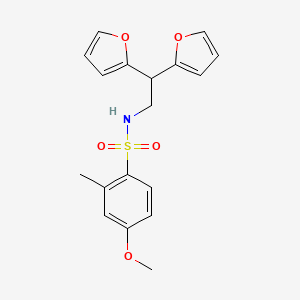
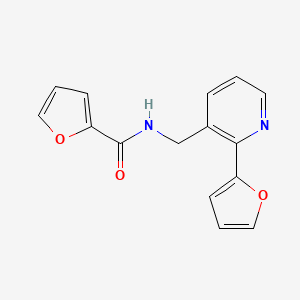
![6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid](/img/structure/B2512430.png)
![4-[3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2512431.png)
![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2512432.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2512434.png)
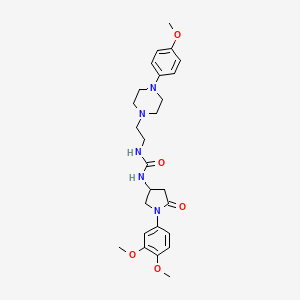
![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)
